2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Catalog No.
S13770299
CAS No.
M.F
C10H10BrF2N
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Product Name

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C10H10BrF2N/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

XXBGKDNHTAOUBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2Br)F)F

2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is an organic compound belonging to the class of anilines, characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropylmethyl group attached to the aniline ring. Its molecular formula is C11_{11}H12_{12}BrF2_2N, and it has a molecular weight of approximately 293.12 g/mol. The unique arrangement of these substituents influences its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro or quinone derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in amine or alcohol derivatives.
  • Nucleophilic Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, facilitating the formation of substituted aniline derivatives.

The reactivity of this compound is largely influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance introduced by the cyclopropylmethyl group.

The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves several key steps:

  • Fluorination: The introduction of fluorine atoms can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Cyclopropylmethylation: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
  • Bromination: The bromine atom is introduced at the appropriate position on the aniline ring through electrophilic aromatic substitution reactions.

These methods highlight the versatility of this compound as a synthetic intermediate in organic chemistry.

2-Bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline has several applications across various fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Material Science: Employed in developing advanced materials and polymers due to its unique structural features.

Interaction studies involving 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically focus on its reactivity with other chemical species. For example:

  • Nucleophilic Substitutions: Evaluating how different substituents influence reaction pathways.
  • Biological Target Interactions: Investigating its binding affinity towards specific enzymes or receptors to understand its therapeutic potential.

These studies are crucial for elucidating the compound's mechanisms of action and potential applications in drug development.

Several compounds share structural similarities with 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-N-cyclopropyl-3-methoxybenzamideBromine at para position; methoxy groupUsed in photocatalytic reactions
2-Bromo-4,6-difluoro-N-methylanilineBromine at ortho position; difluorinesPotential use in drug development
4-Bromo-3-fluoroanilineSingle fluorine substitutionSimpler structure with different reactivity
4-Bromo-N-cyclopropyl-3,5-difluoroanilineSimilar bromo and difluoro substitutionsInvestigated for bioactive properties

The uniqueness of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline lies in its combination of both bromine and fluorine atoms along with the cyclopropylmethyl group. This distinct arrangement enhances its reactivity and potential applications compared to other related compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.99647 g/mol

Monoisotopic Mass

260.99647 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types